Benzoyl-1,4-dipyrrolidinone

Description

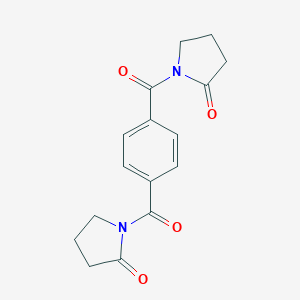

Structure

3D Structure

Properties

CAS No. |

10481-86-4 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2 |

InChI Key |

GGAVJLYKYINLJT-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |

Other CAS No. |

10481-86-4 |

Synonyms |

benzoyl-1,4-dipyrrolidinone |

Origin of Product |

United States |

Foundational & Exploratory

"Synthesis and characterization of novel Benzoyl-1,4-dipyrrolidinone"

Technical Whitepaper: Design, Synthesis, and Characterization of Novel Benzoyl-1,4-dipyrrolidinone Scaffolds

Executive Summary

This technical guide outlines the synthesis and characterization of Benzoyl-1,4-dipyrrolidinone , chemically defined as 1,1'-(1,4-phenylenedicarbonyl)bis(pyrrolidin-2-one) . This compound represents a "bis-racetam" scaffold, effectively dimerizing the pharmacophore found in Aniracetam.

While traditional racetams (e.g., Piracetam, Aniracetam) are mono-pyrrolidinone derivatives, the "Benzoyl-1,4-dipyrrolidinone" architecture introduces a terephthaloyl linker. This modification is hypothesized to enhance lipophilicity and potentially alter binding kinetics at AMPA receptors, a known target for this class of nootropics. This guide provides a robust, self-validating protocol for its synthesis via nucleophilic acyl substitution, followed by rigorous spectroscopic characterization.

Chemical Identity & Structural Logic

Before commencing synthesis, it is critical to resolve the nomenclature to ensure stoichiometric accuracy.

-

Common Name: Benzoyl-1,4-dipyrrolidinone (often abbreviated as p-P in toxicological literature).

-

IUPAC Name: 1,1'-(1,4-phenylenedicarbonyl)bis(pyrrolidin-2-one).

-

Molecular Formula:

[1][2] -

Molecular Weight: 300.31 g/mol .

-

Structural Rationale: The molecule consists of a central benzene ring substituted at the para (1,4) positions with carbonyl groups, each linked to the nitrogen atom of a 2-pyrrolidinone ring.

Pharmacophore Design Diagram

The following diagram illustrates the structural relationship between the precursor (2-pyrrolidinone) and the target bis-derivative.

Caption: Structural evolution from mono-lactam precursors to the bis-pyrrolidinone scaffold.

Retrosynthetic Analysis & Strategy

The synthesis relies on N-acylation of a lactam . 2-pyrrolidinone is a weak nucleophile due to amide resonance. To facilitate the attack on the acid chloride, the lactam nitrogen must be activated.

Strategic Choice: Sodium Hydride (NaH) vs. Triethylamine (

-

Method A (

): Often results in O-acylation byproducts and lower yields due to insufficient deprotonation of the amide. -

Method B (NaH):Selected Protocol. Irreversible deprotonation using NaH generates the sodium lactamate salt in situ, which is a potent nucleophile. This ensures exclusive N-acylation and high yields.

Experimental Protocol

Safety Warning: Terephthaloyl chloride is corrosive and moisture-sensitive. Sodium hydride is pyrophoric. Perform all steps under an inert atmosphere (Argon or Nitrogen).

Materials

-

Reagents: 2-Pyrrolidinone (2.2 equiv), Terephthaloyl chloride (1.0 equiv), Sodium Hydride (60% dispersion in oil, 2.5 equiv).

-

Solvents: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

).

Step-by-Step Synthesis

-

Activation (Lactamate Formation):

-

Charge a flame-dried 3-neck round-bottom flask with NaH (2.5 eq) washed with dry hexane to remove mineral oil.

-

Suspend NaH in anhydrous THF under Argon flow.

-

Cool to 0°C. Add 2-pyrrolidinone (2.2 eq) dropwise over 20 minutes.

-

Observation: Evolution of

gas. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until gas evolution ceases.

-

-

Coupling (Acylation):

-

Cool the reaction mixture back to 0°C.

-

Dissolve Terephthaloyl chloride (1.0 eq) in minimal anhydrous THF.

-

Add the acid chloride solution dropwise to the lactamate suspension.

-

Critical Control: Maintain temperature < 5°C to prevent ring-opening side reactions.

-

Allow to warm to RT and stir for 12–16 hours.

-

-

Quenching & Isolation:

-

Purification:

-

Recrystallize from hot Ethanol or Ethyl Acetate/Hexane (1:1).

-

Target Yield: 65–75%.

-

Appearance: White to off-white crystalline solid.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis workflow for Benzoyl-1,4-dipyrrolidinone.

Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectroscopic data must be verified. The absence of the N-H stretch in IR and the specific shift of the carbonyls are the primary validation points.

Table 1: Spectroscopic Data Summary

| Technique | Parameter | Expected Value / Signal | Structural Assignment |

| 7.60 – 7.75 (s, 4H) | Aromatic protons (Symmetric 1,4-substitution) | ||

| 3.85 – 3.95 (t, 4H) | |||

| 2.55 – 2.65 (t, 4H) | |||

| 2.10 – 2.20 (m, 4H) | Central | ||

| FT-IR | 1730 – 1740 | Exocyclic Carbonyl ( | |

| 1680 – 1690 | Endocyclic Lactam Carbonyl | ||

| Absence of 3200-3400 | Confirmation of complete N-substitution (No N-H) | ||

| MS (ESI) | 301.1 | Protonated molecular ion |

Interpretation of Causality

-

NMR Symmetry: The appearance of the aromatic protons as a singlet (or tight AA'BB' system appearing as a singlet) confirms the para substitution and the symmetry of the molecule. If complex splitting is observed, it indicates incomplete reaction (mono-substitution) or ortho isomers.

-

IR Carbonyl Shift: N-acyl lactams exhibit a "doublet" of carbonyl peaks due to coupling between the ring carbonyl and the exocyclic carbonyl. The higher frequency peak corresponds to the exocyclic imide-like bond.

Applications & Biological Context

The synthesis of Benzoyl-1,4-dipyrrolidinone is not merely an academic exercise; it targets specific pharmacological pathways.

-

Cognitive Enhancement (Nootropic): Research indicates that "bis-racetam" structures like this can facilitate memory retention. In toxicological screenings (referred to as compound p-P), oral administration (100 mg/kg) in rat models demonstrated improved conditioned-reflex responses [1].[4]

-

Mechanism of Action: Similar to Aniracetam, this scaffold likely acts as a positive allosteric modulator (PAM) of AMPA receptors. The dimeric structure may allow for bivalent binding or increased residence time at the receptor site.

-

Solubility & Formulation: The terephthaloyl linker increases lipophilicity compared to Piracetam, potentially enhancing blood-brain barrier (BBB) permeability.

References

-

PubChemLite. Benzoyl-1,4-dipyrrolidinone (Compound Summary). University of Luxembourg.[1][5] [Link]

-

ResearchGate. The effects of energy beverages on cultured cells (Contextual citation for p-P/Benzoyl-1,4-dipyrrolidinone). [Link]

-

National Institutes of Health (NIH). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives. [Link]

Sources

- 1. PubChemLite - Benzoyl-1,4-dipyrrolidinone (C16H16N2O4) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - C16H16N2O4 - Explore [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - GGAVJLYKYINLJT-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

"Novel synthesis routes for N-benzoyl-pyrrolidinone derivatives"

Executive Summary

N-Benzoyl-pyrrolidinone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for the "racetam" class of nootropics (e.g., Aniracetam) and various anti-amnesic agents. Traditionally, the synthesis of these compounds has been plagued by the poor nucleophilicity of the lactam nitrogen, necessitating harsh bases (e.g., NaH,

This technical guide delineates three novel, high-fidelity synthesis routes that overcome these classical limitations. We move beyond the standard Schotten-Baumann conditions to explore Oxidative Dehydrogenative Coupling , Chemoselective Activation , and Transition-Metal Catalysis .

The Chemoselectivity Challenge

The fundamental challenge in synthesizing N-acyl lactams lies in the electronic character of the pyrrolidinone ring.

-

Reduced Nucleophilicity: The nitrogen lone pair is delocalized into the carbonyl group (resonance stabilization), rendering it significantly less nucleophilic than secondary amines.

-

Competing O-Acylation: Under aggressive conditions, "hard" electrophiles may attack the lactam oxygen (O-alkylation/acylation), leading to imidate byproducts.

-

Hydrolytic Instability: The resulting imide bond (N-acyl lactam) is susceptible to nucleophilic attack, requiring moisture-free workups.

Route A: Oxidative Dehydrogenative Coupling (The "Green" Route)

Core Concept: Direct coupling of 2-pyrrolidinone with benzaldehydes using a Ruthenium hydrogen-transfer catalyst. This method bypasses the need for pre-activated acyl chlorides, using stable aldehydes as the acyl source and releasing hydrogen gas as the only byproduct.

Mechanistic Insight

The reaction is driven by Shvo’s Catalyst (a diruthenium complex). It operates via a "borrowing hydrogen" or oxidative dehydrogenation mechanism.

-

Lactam-Lactim Tautomerism: The catalyst facilitates the transient formation of the lactim tautomer.

-

Hemiaminal Formation: The nucleophilic lactim attacks the aldehyde to form a hemiaminal intermediate.

-

Dehydrogenation: The catalyst strips H

from the hemiaminal to collapse it into the thermodynamically stable N-benzoyl product.

Visualization: Catalytic Cycle

Figure 1: Ruthenium-catalyzed oxidative coupling of lactams and aldehydes via hemiaminal dehydrogenation.

Experimental Protocol

Reagents:

-

2-Pyrrolidinone (1.0 equiv)[1]

-

Benzaldehyde derivative (1.2 equiv)

-

Shvo’s Catalyst (1 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Setup: In a glovebox or under Argon stream, charge a Schlenk tube with 2-pyrrolidinone (10 mmol), benzaldehyde (12 mmol), and Shvo’s catalyst (0.1 mmol).

-

Solvation: Add anhydrous Toluene (10 mL).

-

Reaction: Attach a reflux condenser. Heat the mixture to 110°C (oil bath) for 24 hours. Note: A bubbler is recommended to visualize H

evolution. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The crude residue is purified via flash column chromatography (SiO

, Hexane/EtOAc gradient 8:2 to 6:4). -

Validation: Product is confirmed by

H NMR (diagnostic shift of pyrrolidinone protons downfield due to acylation).

Route B: DMAPO/Boc O Mediated Direct Coupling

Core Concept: A metal-free, mild activation strategy using 4-(Dimethylamino)pyridine N-oxide (DMAPO) and Di-tert-butyl dicarbonate (Boc

Mechanistic Insight

This route solves the "activation energy" problem of carboxylic acids without generating corrosive HCl.

-

Activation: Boc

O reacts with the carboxylic acid to form a mixed anhydride. -

Nucleophilic Catalysis: DMAPO acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly reactive N-acyloxy-pyridinium species.

-

Acyl Transfer: The pyrrolidinone attacks this activated species to form the C-N bond.

Experimental Protocol

Reagents:

-

Benzoic acid derivative (1.0 equiv)

-

2-Pyrrolidinone (1.2 equiv)

-

Boc

O (1.2 equiv) -

DMAPO (10 mol%)

-

Solvent: CH

Cl

Step-by-Step Workflow:

-

Activation: To a stirred solution of benzoic acid (5 mmol) and DMAPO (0.5 mmol) in DCM (20 mL), add Boc

O (6 mmol) at 0°C. Stir for 30 minutes until CO -

Coupling: Add 2-pyrrolidinone (6 mmol) dropwise.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated aqueous NH

Cl (20 mL). -

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.[1]

-

Purification: Recrystallization from Ethanol/Hexane is often sufficient; otherwise, use silica chromatography.

Route C: Palladium-Catalyzed C-N Bond Activation

Core Concept: A high-precision method utilizing Pd(OAc)

Visualization: Reaction Workflow

Figure 2: Palladium catalytic cycle for the acylation of lactams via mixed anhydride activation.

Experimental Protocol

Reagents:

-

Benzoic acid (1.0 equiv)

-

2-Pyrrolidinone (2.0 equiv)

-

Pd(OAc)

(5 mol%) -

Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%)

-

Activator: Pivalic anhydride (Piv

O) (1.5 equiv) -

Solvent: Toluene

Step-by-Step Workflow:

-

Catalyst Prep: In a vial, mix Pd(OAc)

and TFP in Toluene. Stir for 10 min to form the active complex. -

Reaction Assembly: Add benzoic acid (1 mmol), 2-pyrrolidinone (2 mmol), and Piv

O (1.5 mmol) to the catalyst solution. -

Thermal Drive: Seal the vial and heat to 120°C for 16 hours.

-

Filtration: Cool and filter through a pad of Celite to remove Palladium black.

-

Isolation: Evaporate solvent and purify via preparative TLC or column chromatography.

Comparative Analysis of Methodologies

| Feature | Classical (Acid Chloride) | Route A (Ru-Catalyzed) | Route B (DMAPO/Boc | Route C (Pd-Catalyzed) |

| Precursor | Benzoyl Chloride | Benzaldehyde | Benzoic Acid | Benzoic Acid |

| Reagents | NaH / Et | Shvo's Catalyst | Boc | Pd(OAc) |

| Atom Economy | Low (Salt waste) | High (H | Moderate (CO | Moderate |

| Moisture Sensitivity | High | Low | Low | Moderate |

| Scalability | High | Moderate (Catalyst cost) | High | Low (Pharma discovery) |

| Typical Yield | 60-80% | 75-90% | 85-95% | 70-85% |

References

-

Zhang, J., & Hong, S. H. (2012). Direct N-acylation of lactams with aldehydes catalyzed by a ruthenium complex. Organic Letters. Link

-

Murakami, Y., et al. (2015). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. Chemical Pharmaceutical Bulletin. Link

-

Li, Z., et al. (2020).[2] Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Organic Letters. Link

-

Goulart, T., et al. (2018). Synthesis and evaluation of new aniracetam analogues. Tetrahedron Letters. Link

Sources

Spectroscopic Characterization of Substituted Dipyrrolidinone Compounds: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary

Substituted dipyrrolidinone compounds—characterized by two linked or fused pyrrolidin-2-one (lactam) rings—are privileged scaffolds in medicinal chemistry, frequently appearing in nootropics, antimicrobial agents, and kinase inhibitors. Accurate structural elucidation of these complex bicyclic systems requires a highly rigorous, orthogonal analytical approach. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of dipyrrolidinones using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide serves as an authoritative resource for drug development professionals.

The Analytical Logic: Designing a Self-Validating Workflow

In the characterization of complex heterocycles like dipyrrolidinones, relying on a single analytical modality introduces a high risk of structural misassignment. A robust analytical pipeline must be a self-validating system , where the hypothesis generated by one technique is independently verified by another.

For instance, while 1D ¹H NMR can suggest the presence of a dipyrrolidinone core, the rigid 5-membered rings often produce overlapping, complex multiplets due to diastereotopic protons [1]. Therefore, FT-IR is required to confirm the strained lactam carbonyls, High-Resolution Mass Spectrometry (HRMS) is needed to validate the exact molecular formula, and 2D NMR (HSQC/HMBC) must be employed to map the exact connectivity of the linker between the two rings [2].

Integrated spectroscopic workflow for the structural validation of dipyrrolidinone compounds.

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy provides immediate triage of the functional groups present in the dipyrrolidinone scaffold.

Causality of the Lactam Carbonyl Shift

The most diagnostic feature of a pyrrolidinone ring is the lactam carbonyl (C=O) stretch. In unstrained, acyclic amides, this stretch typically appears around 1650 cm⁻¹. However, the 5-membered pyrrolidinone ring imposes steric strain, which restricts the optimal resonance overlap between the nitrogen lone pair and the carbonyl π-system. This increases the double-bond character of the C=O bond, shifting the absorption band to higher wavenumbers, typically between 1670 and 1735 cm⁻¹ [2]. The exact position is highly sensitive to the nature of the N-substituent and the presence of intermolecular hydrogen bonding.

Table 1: Characteristic IR Vibrational Frequencies

| Functional Group | Mode | Frequency Range (cm⁻¹) | Intensity | Causality / Structural Notes |

| Lactam C=O | Stretching | 1670 – 1735 | Strong | Shifted higher due to 5-membered ring strain [2]. |

| N-H | Stretching | 3200 – 3400 | Broad, Medium | Present only if the nitrogen is unsubstituted. |

| C-H (Aliphatic) | Stretching | 2850 – 2960 | Medium | Corresponds to the CH₂ groups of the lactam core. |

| C-N | Stretching | 1250 – 1350 | Medium | Sensitive to the electron-withdrawing nature of the N-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural connectivity. Dipyrrolidinones present unique NMR challenges due to their rigid cyclic nature.

¹H NMR: The Diastereotopic Challenge

When acquiring ¹H NMR spectra (typically in CDCl₃ or MeOD-d₄), the protons at the C3 (α), C4 (β), and C5 (γ) positions rarely appear as simple first-order multiplets. Because the 5-membered ring is conformationally restricted, the two protons on each methylene group are often in different magnetic environments (diastereotopic), especially if the compound features a chiral center or a bulky linker [1]. This results in complex ABMXY spin systems requiring high-field NMR (≥ 400 MHz) for proper resolution. The γ-protons (adjacent to the nitrogen) are highly deshielded, typically appearing between 3.20 and 3.70 ppm [3].

¹³C NMR: Carbonyl and Backbone Resonances

The ¹³C NMR spectrum is anchored by the lactam carbonyl carbon (C2), which resonates downfield at 174.0 – 182.0 ppm . The aliphatic carbons of the ring follow a predictable shielding trend based on their proximity to the heteroatoms.

Table 2: Typical NMR Chemical Shifts (in CDCl₃/MeOD)

| Position | Nucleus | Chemical Shift (ppm) | Multiplicity / Notes |

| C2 (Carbonyl) | ¹³C | 174.0 – 182.0 | Singlet (Cq); diagnostic for the lactam core [1]. |

| C3 (α-CH₂) | ¹H | 2.20 – 2.60 | Multiplet; often split into distinct diastereotopic signals. |

| C3 (α-C) | ¹³C | 30.0 – 35.0 | Secondary carbon. |

| C4 (β-CH₂) | ¹H | 1.80 – 2.20 | Multiplet; complex splitting due to ring rigidity. |

| C4 (β-C) | ¹³C | 18.0 – 25.0 | Secondary carbon (most shielded in the ring). |

| C5 (γ-CH₂) | ¹H | 3.20 – 3.70 | Multiplet; strongly deshielded by the adjacent nitrogen [3]. |

| C5 (γ-C) | ¹³C | 45.0 – 52.0 | Secondary carbon. |

Mass Spectrometry (MS): Ionization and Fragmentation

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the standard for determining the exact mass and molecular formula of dipyrrolidinones [4].

Fragmentation Causality

Under Collision-Induced Dissociation (CID) in MS/MS experiments, dipyrrolidinones undergo predictable fragmentation. The most diagnostic pathway is the neutral loss of carbon monoxide (-28 Da) . This occurs via an α-cleavage mechanism driven by the stability of the resulting iminium-like cation. Additionally, cleavage of the linker connecting the two pyrrolidinone rings is highly common, yielding monopyrrolidinone fragment ions [3].

Typical Electrospray Ionization (ESI) MS/MS fragmentation pathways for dipyrrolidinones.

Experimental Protocols: A Step-by-Step Methodology

To ensure maximum reproducibility and scientific integrity, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Preparation & FT-IR Acquisition

-

Preparation: Dry the purified dipyrrolidinone compound under high vacuum for 12 hours to remove trace water, which can mask the N-H stretch region.

-

Acquisition: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Place 1-2 mg of the solid sample directly onto the diamond crystal.

-

Validation: Apply consistent pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm⁻¹. Verify the presence of the strained lactam C=O band (~1680-1735 cm⁻¹).

Step 2: NMR Acquisition (1D and 2D)

-

Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or MeOD-d₄). Ensure the solvent contains 0.03% v/v TMS as an internal standard.

-

1D Acquisition: Acquire a ¹H NMR spectrum (minimum 400 MHz, 16 scans) and a ¹³C NMR spectrum (minimum 100 MHz, 512 scans).

-

2D Validation (Critical Step): To resolve the complex diastereotopic multiplets of the pyrrolidinone core, acquire a ²D HSQC spectrum to map direct ¹H-¹³C connections. Follow this with a ²D HMBC spectrum to observe long-range couplings (²J and ³J), specifically looking for cross-peaks between the linker protons and the C2 carbonyl carbon to definitively prove the bidentate structure.

Step 3: LC-HRMS Analysis

-

Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

-

Acquisition: Inject 2 µL into a UPLC system coupled to an Orbitrap or Q-TOF mass spectrometer operating in ESI+ mode.

-

Validation: Isolate the [M+H]⁺ parent ion and apply normalized collision energy (NCE 25-35%) to induce CID. Map the resulting fragments against the expected loss of CO (-28 Da) to validate the lactam core.

Conclusion

The structural validation of substituted dipyrrolidinone compounds cannot rely on isolated data points. By understanding the causality behind the spectroscopic phenomena—such as ring strain driving IR shifts, rigidity causing NMR diastereotopicity, and α-cleavage dictating MS fragmentation—researchers can build a highly trustworthy, self-validating analytical matrix.

References

-

Brunotte, L. et al. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc 2024 (1) 202412235.[Link]

-

Azeez, N. et al. "Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials." Engineering and Technology Journal 38 (2020): 128-141. [Link]

-

Gunawan, S., Petit, J., Hulme, C. "Concise One-Pot Preparation of Unique Bis-Pyrrolidinone Tetrazoles." ACS Combinatorial Science 14.3 (2012): 160-163.[Link]

-

Ilyn, A.P. et al. "Photocatalytic Isocyanide-Based Multicomponent Domino Cascade toward the Stereoselective Formation of Iminofurans." The Journal of Organic Chemistry (2019).[Link]

An In-depth Technical Guide to the Physicochemical Properties of Benzoyl-1,4-dipyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of Benzoyl-1,4-dipyrrolidinone. In the landscape of drug discovery and development, a thorough understanding of a molecule's physical and chemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This document is structured to deliver not just data, but actionable insights into the experimental determination of these critical parameters, reflecting a synthesis of established methodologies and expert perspective.

Chemical Identity and Structural Attributes

Benzoyl-1,4-dipyrrolidinone is a molecule of interest with the following structural and molecular identifiers:

-

Molecular Formula: C₁₆H₁₆N₂O₄[3]

-

Molecular Weight: 300.31 g/mol

-

Canonical SMILES: C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O[3]

-

InChI Key: GGAVJLYKYINLJT-UHFFFAOYSA-N[3]

The structure, characterized by a central benzoyl core flanked by two pyrrolidinone rings, suggests a compound with a degree of rigidity and specific hydrogen bonding capabilities, which are crucial for its interaction with biological targets.

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's membrane permeability, solubility, and protein binding.[4] For Benzoyl-1,4-dipyrrolidinone, a predicted XlogP value is available, offering an initial assessment of its lipophilic character.

Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XlogP | 0.5 | PubChem[3] |

This predicted value suggests that Benzoyl-1,4-dipyrrolidinone is a relatively polar molecule. However, it is imperative to experimentally verify this prediction to guide further development.

Experimental Protocol: LogP Determination by RP-HPLC

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable technique for determining logP values, especially for compounds that may have low solubility in water or octanol, which can be a limitation of the traditional shake-flask method.[1]

Principle: The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.

Step-by-Step Methodology:

-

Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

System Suitability: Equilibrate the HPLC system with the initial mobile phase composition. Inject a standard mixture of compounds with known logP values to establish a calibration curve.

-

Calibration Curve Generation: Plot the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

-

Sample Analysis: Dissolve Benzoyl-1,4-dipyrrolidinone in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

LogP Calculation: Determine the retention time of Benzoyl-1,4-dipyrrolidinone and calculate its k'. Using the calibration curve, the logP of the compound can be extrapolated.

Causality Behind Experimental Choices: The use of RP-HPLC is a strategic choice for early-stage drug discovery due to its speed and applicability to a wide range of compounds. The selection of a buffered mobile phase at a physiological pH is crucial for determining the logD, which is more representative of a compound's behavior in the body than logP for ionizable molecules.

Caption: Workflow for LogP Determination using RP-HPLC.

Aqueous Solubility: Impact on Bioavailability

Aqueous solubility is a critical factor for orally administered drugs, as it directly affects their dissolution and subsequent absorption. Poor solubility can be a major hurdle in drug development.[4][5]

Predicted Aqueous Solubility

Due to the absence of experimental data, computational models are employed to estimate the aqueous solubility of Benzoyl-1,4-dipyrrolidinone.

| Parameter | Predicted Value | Source |

| Aqueous Solubility | Data not available in initial searches, requires specialized prediction software | - |

Given the predicted polar nature (XlogP = 0.5), a moderate aqueous solubility would be anticipated. However, experimental determination is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid Benzoyl-1,4-dipyrrolidinone to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Benzoyl-1,4-dipyrrolidinone in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: Express the solubility in units such as µg/mL or mM.

Trustworthiness of the Protocol: This method's reliability stems from its direct measurement of the compound's concentration in a saturated solution at equilibrium. The inclusion of centrifugation and filtration steps ensures that only the dissolved compound is quantified, preventing overestimation of solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability: Ensuring Therapeutic Integrity

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Stability studies are a regulatory requirement and are guided by the International Council for Harmonisation (ICH) guidelines.[6][7]

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

A comprehensive stability assessment involves both forced degradation studies and long-term stability testing under various environmental conditions.

Forced Degradation (Stress Testing):

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Conditions:

-

Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

Long-Term Stability Testing:

Objective: To determine the shelf-life and recommended storage conditions.

ICH Recommended Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology:

-

Protocol Design: Develop a detailed stability protocol outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.[6]

-

Sample Storage: Store samples of Benzoyl-1,4-dipyrrolidinone in stability chambers under the specified conditions.

-

Time-Point Analysis: At each scheduled time point, withdraw samples and analyze them for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data to identify any trends in degradation and to establish a re-test period or shelf-life.

Spectral Properties: Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The protons on the central benzene ring are expected to appear in the range of δ 7.5-8.0 ppm, likely as a complex multiplet due to the disubstitution pattern.

-

Pyrrolidinone Protons: The methylene protons of the two pyrrolidinone rings will likely appear as multiplets in the range of δ 2.0-4.0 ppm. The protons adjacent to the nitrogen and carbonyl groups will be shifted further downfield.

For a ¹³C NMR spectrum, the carbonyl carbons of the amide and ketone functionalities would be expected in the downfield region of δ 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzoyl-1,4-dipyrrolidinone, the fragmentation is likely to be influenced by the stable benzoyl group and the amide linkages.

Predicted Fragmentation Pattern:

Based on the general fragmentation of benzamides, the following key fragments would be anticipated under electron ionization (EI):

| m/z | Proposed Fragment |

| 300 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The benzoyl cation (m/z 105) is a very common and stable fragment for benzoyl-containing compounds and is often the base peak.[2][3][8] The observation of these fragments would provide strong evidence for the presence of the benzoyl moiety.

Caption: Predicted primary fragmentation pathway for Benzoyl-1,4-dipyrrolidinone.

Conclusion

This technical guide has outlined the essential physicochemical properties of Benzoyl-1,4-dipyrrolidinone and provided detailed, field-proven protocols for their experimental determination. While in silico predictions offer valuable initial insights, a commitment to rigorous experimental validation is non-negotiable in the progression of a potential drug candidate. The methodologies described herein represent a robust framework for generating the high-quality data necessary to make informed decisions in the complex and demanding process of drug discovery and development.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.

- Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). rajournals.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- Benzoyl-1,4-dipyrrolidinone (C16H16N2O4). PubChemLite.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

Sources

- 1. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

Advanced Crystal Structure Analysis of N-Acylated Pyrrolidines

Part 1: Executive Summary & Core Directive

The Challenge: N-acylated pyrrolidines (including proline derivatives) are ubiquitous in drug design due to their ability to constrain peptide backbones and orient pharmacophores. However, they present unique crystallographic challenges: high conformational flexibility, propensity to form oils, and complex cis/trans amide rotamer equilibria that often differ between solid-state and solution phases.

The Solution: This guide moves beyond standard refinement protocols. It establishes a rigorous workflow for crystallizing these "difficult" substrates and quantifying their stereoelectronic features—specifically the coupling between amide bond geometry and ring puckering—to drive rational drug design.

Part 2: The Conformational Landscape

To analyze these structures, one must first understand the causal forces governing their geometry. The crystal structure is not merely a static picture but a frozen snapshot of a dynamic equilibrium governed by three competing forces:

-

Amide Bond Rotamers (cis vs. trans): Unlike secondary amides, N-acylated pyrrolidines lack an NH donor, lowering the barrier to rotation. The trans isomer (ω ≈ 180°) is generally favored sterically, but the cis isomer (ω ≈ 0°) is frequently stabilized by specific intramolecular interactions.

-

Ring Puckering (Envelope vs. Twist): The five-membered ring is never planar. It adopts specific puckering modes (Endo/Exo) defined by Cremer-Pople parameters to relieve torsional strain and avoid eclipsing interactions.

-

The

Interaction: A critical stereoelectronic effect where the lone pair of the amide oxygen (

Visualization: The Conformational Coupling Pathway

The following diagram illustrates the logical dependency between substituent electronegativity, amide geometry, and the resulting ring pucker.

Figure 1: Causal pathway linking chemical substitution to bioactive conformation in N-acyl pyrrolidines.

Part 3: Crystallization Strategies for "Oily" Pyrrolidines

N-acylated pyrrolidines often possess low melting points (30–60 °C) or persist as oils due to the lack of strong intermolecular hydrogen bond donors. Standard vapor diffusion often fails.

Protocol: Low-Temperature In Situ Seeding

Objective: Induce nucleation in viscous oils without cryo-crystallography equipment.

-

Solvent Selection: Avoid high-boiling solvents (DMSO/DMF). Use volatile pairs: Diethyl ether/Pentane or DCM/Hexane.

-

The "Dry Ice" Scratch:

-

Dissolve 20 mg of sample in minimal solvent in a generic HPLC vial.

-

Place the vial in a bed of dry ice (-78 °C) until the solution solidifies or becomes glassy.

-

Using a glass capillary, vigorously scratch the side of the vial while allowing it to warm slowly to room temperature.

-

Mechanism:[1][2][3][4] As the glass transitions to a liquid, micro-crystalline seeds often form at the scratch interface due to local supersaturation.

-

-

Vapor Diffusion with Temperature Gradient:

-

Set up a standard vapor diffusion (hanging drop).

-

Place the entire setup in a standard laboratory fridge (4 °C).

-

Why: Lowering

reduces solubility and kinetic energy, stabilizing the weak Van der Waals forces (

-

Part 4: Analytical Workflow & Validation

Once a dataset is collected, follow this rigorous refinement and analysis workflow.

Step 1: Handling Pseudo-Symmetry and Twinning

Pyrrolidine structures often crystallize in high-symmetry space groups (e.g.,

-

Check: Inspect the unmerged data for systematic absences violations.

-

Action: If

is high (>10%) in a high-symmetry setting, attempt solution in a lower symmetry subgroup (e.g.,

Step 2: Geometric Assignment (The "Self-Validating" Protocol)

Do not rely solely on visual inspection. Quantify the geometry using the following parameters.

Table 1: Geometric Validation Parameters for N-Acyl Pyrrolidines

| Parameter | Definition | Target Value (Trans) | Target Value (Cis) | Structural Significance |

| Omega ( | Defines the amide rotamer. | |||

| Pyramidalization ( | Sum of angles around N | N-acyl nitrogens should be nearly planar ( | ||

| Cremer-Pople | Ring puckering amplitude | Indicates degree of distortion from planarity. | ||

| Cremer-Pople | Pseudorotation phase angle | Variable | Variable | Defines the specific envelope/twist form (e.g., |

Step 3: Calculating Cremer-Pople Parameters

To accurately describe the ring, you must calculate the Cremer-Pople parameters (

-

Method: Use the RING command in SHELX or PLATON.

-

Interpretation:

-

Envelope (

): One atom deviates from the plane of the other four. (e.g., -

Twist (

): Two adjacent atoms deviate on opposite sides. -

Note: Most N-acyl pyrrolidines adopt a twisted conformation intermediate between envelope forms to accommodate the planar amide nitrogen [2].

-

Step 4: Analyzing the Interaction

This weak interaction (

-

Measurement: Measure the distance between the amide Oxygen (

) and the carbonyl Carbon ( -

Criteria: A distance of

and an angle of approach

Part 5: Experimental Case Study – Data Presentation

The following table demonstrates how to report structural data for a comparative study of two N-acyl pyrrolidine derivatives (e.g., Acetyl vs. Pivaloyl).

Table 2: Comparative Structural Metrics

| Compound | R-Group | Space Group | Amide Geometry | Ring Pucker | ||

| NAP-01 | Methyl (Ac) | Trans | 178.4(2) | 3.05 | ||

| NAP-02 | t-Butyl (Piv) | Trans | 172.1(2) | 3.45 (None) |

Observation: The bulky t-Butyl group in NAP-02 forces a deviation from the ideal trans angle and alters the ring pucker to

Analysis Workflow Diagram

Figure 2: Step-by-step refinement workflow handling common pyrrolidine ring disorder.

References

-

Gavezzotti, A. (2026). Weak Interactions in Molecular Crystals: A Solid-State NMR and Crystallographic Perspective. University of Turin.

-

Schnitzer, T., Trapp, N., & Wennemers, H. (2022). Crystal structure analysis of N-acetylated proline and ring-size analogs. Journal of Peptide Science.

-

Newberry, R. W., & Raines, R. T. (2019). The

Interaction. Accounts of Chemical Research. -

Milner-White, E. J., et al. (1992).[5] Pyrrolidine ring puckering in cis and trans-proline residues. Journal of Molecular Biology.

Sources

Exploring the Chemical Space of Dipyrrolidinone Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, integral to a wide array of natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and capacity for diverse functionalization have established it as a cornerstone in modern drug discovery. This technical guide provides an in-depth exploration of the chemical space of dipyrrolidinone scaffolds—a term encompassing molecules with bis-, spiro-, and fused pyrrolidinone architectures. Tailored for researchers, medicinal chemists, and drug development professionals, this document details robust synthetic strategies, including multi-component and cascade reactions, for the efficient construction of these complex scaffolds. Furthermore, it provides field-proven protocols for their characterization and biological evaluation, supported by quantitative data and mechanistic insights. The aim is to equip scientists with the foundational knowledge and practical methodologies required to navigate and expand the rich chemical space of dipyrrolidinone derivatives for the discovery of novel therapeutic agents.

The Dipyrrolidinone Scaffold: A Privileged Architecture in Medicinal Chemistry

Introduction to the Pyrrolidinone Core: Structural Features and Physicochemical Properties

The pyrrolidinone ring, a five-membered lactam, is a highly valued heterocyclic motif in drug design.[1] Its prevalence stems from a combination of favorable properties. Structurally, the non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2] This contrasts with flat, aromatic systems and provides opportunities for developing compounds with improved physicochemical properties, such as enhanced aqueous solubility.[2] The pyrrolidinone scaffold contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions within protein binding sites.[1]

The "Di"-pyrrolidinone Concept: Defining the Chemical Space

The term "dipyrrolidinone" is not standard but serves here to define a broad class of molecules that leverage the pyrrolidinone core in duplicated or complex arrangements. This chemical space can be categorized as follows:

-

Bis-pyrrolidinones: These scaffolds feature two pyrrolidinone rings connected by a linker. The nature, length, and rigidity of the linker can be systematically varied to orient the two heterocyclic units for optimal binding to target proteins, potentially spanning two distinct binding pockets. Symmetrical and unsymmetrical versions offer a high degree of modularity.[3]

-

Spiro-pyrrolidinones: In these systems, two rings share a single common atom (a spiro center). This arrangement creates a rigid, well-defined three-dimensional orientation of the constituent rings. Spiro[pyrrolidine-3,3′-oxindoles], for instance, are a prominent class of compounds with significant biological activity.[4][5]

-

Fused-pyrrolidinones: These structures involve two or more rings sharing two common atoms, creating bicyclic or polycyclic systems. These fused scaffolds often exhibit significant conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving target selectivity.

Significance in Drug Discovery: A Survey of Biological Activities

The structural diversity of dipyrrolidinone scaffolds translates into a broad spectrum of pharmacological activities. These compounds have been investigated as potent agents in numerous therapeutic areas.[6][7]

-

Anticancer Activity: Many spiro-pyrrolidinone derivatives, particularly those fused with an oxindole moiety, have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer.[2]

-

Antimicrobial Properties: The pyrrolidinone core is found in compounds with potent antibacterial and antifungal properties.[8] Fused and spirocyclic derivatives have shown excellent activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli.[9][10]

-

Anti-inflammatory Effects: Pyrrolidine-2,5-dione derivatives have been identified as multi-target anti-inflammatory agents, showing inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

-

Neuroprotective and CNS Activity: The racetam family of drugs (e.g., piracetam), which feature a pyrrolidinone core, are known for their cognitive-enhancing effects. This highlights the potential of these scaffolds to cross the blood-brain barrier and modulate central nervous system targets.

Synthetic Strategies for Assembling the Dipyrrolidinone Core

The efficient construction of complex dipyrrolidinone scaffolds is paramount for exploring their chemical space. Modern synthetic methodologies prioritize step-economy, diversity, and stereocontrol.

Foundational Strategy: Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single, convergent step, making them ideal for generating libraries of diverse compounds.[11][12] The 1,3-dipolar cycloaddition of an azomethine ylide is one of the most versatile methods for constructing the pyrrolidinone ring.[4]

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition [4]

This protocol describes a three-component reaction for synthesizing spirooxindole-pyrrolidine derivatives, a class of compounds with significant biological interest.

-

Rationale: This one-pot reaction leverages the in situ generation of an azomethine ylide from isatin and an amino acid (e.g., sarcosine). This highly reactive 1,3-dipole is immediately trapped by a dipolarophile (an electron-deficient alkene), leading to the rapid and stereoselective formation of the spiro-pyrrolidine ring system. This approach is highly efficient, minimizing waste and purification steps compared to traditional linear syntheses.

-

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of isatin (1.0 mmol) and sarcosine (1.0 mmol) in methanol (15 mL), add the selected dipolarophile (e.g., an arylidene derivative, 1.0 mmol).

-

Reaction Execution: The resulting mixture is heated to reflux (approximately 65°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold methanol to remove unreacted starting materials and byproducts. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

}

Workflow for the synthesis of spirooxindole-pyrrolidines.

Advanced Strategy: Cascade Reactions for Complex Scaffold Generation

Cascade (or domino) reactions allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These elegant processes offer exceptional synthetic efficiency for constructing complex molecular architectures from simple starting materials.

Case Study: The Smiles-Truce Cascade for α-Arylated Pyrrolidinones

A novel and operationally simple method for synthesizing densely functionalized pyrrolidinones involves a Smiles-Truce cascade.[13] This one-pot, metal-free process proceeds from widely available arylsulfonamides and cyclopropane diesters.[13]

-

Mechanistic Causality: The reaction is initiated by the base-mediated nucleophilic ring-opening of the activated cyclopropane by the sulfonamide. This step generates a key enolate intermediate. This enolate then participates in an intramolecular Smiles-Truce aryl transfer, a rearrangement that forms a new carbon-carbon bond at the α-position. The cascade concludes with an intramolecular lactamization to form the stable pyrrolidinone ring. The entire sequence is driven by the formation of the thermodynamically stable five-membered lactam. This approach avoids the multiple steps of traditional α-functionalization methods (enolate formation followed by quenching with an electrophile).[13]

}

Mechanism of the Smiles-Truce cascade reaction.

Synthesis of Symmetrical and Unsymmetrical Bis-pyrrolidinones

The synthesis of bis-pyrrolidinones can be achieved by reacting a diamine with a suitable pyrrolidinone precursor. For example, combining dimethyl itaconate (a bio-based starting material) with various aliphatic diamines provides a straightforward route to symmetrical bis-pyrrolidone structures.[3] This approach allows for the systematic variation of the linker length between the two heterocyclic cores, which is a key parameter for modulating biological activity.[3] Unsymmetrical analogs can be prepared through multi-step sequences involving orthogonal protecting groups.

Exploring and Expanding the Chemical Space

Post-Synthesis Functionalization: Decorating the Core

Once the core scaffold is assembled, further diversification is crucial for developing structure-activity relationships (SAR). The pyrrolidinone ring offers several handles for modification:

-

N-Substitution: The nitrogen atom is a common point for functionalization, allowing the introduction of various alkyl, aryl, or acyl groups to modulate properties like solubility, cell permeability, and target engagement.[1]

-

α-C–H Functionalization: Modern methods, such as redox-neutral processes, enable the direct introduction of aryl or other groups at the α-position to the nitrogen, providing access to complex substitution patterns that were previously difficult to obtain.[14]

-

Functional Group Interconversion: Ester or nitro groups incorporated during the initial synthesis can be converted into other functionalities. For example, a nitro group can be reduced to an aniline, which then serves as a handle for cross-coupling reactions or amide bond formation.[13]

Stereochemical Considerations: Controlling Three-Dimensionality

The non-planar nature of the pyrrolidinone ring often results in the formation of multiple stereocenters during synthesis.[2] The spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to the chiral nature of protein targets.[2] Therefore, developing stereoselective synthetic methods is of paramount importance. Asymmetric catalysis, using chiral catalysts like phosphoric acids, can be employed to control the formation of specific enantiomers or diastereomers.[15] The precise stereochemistry of synthesized compounds must be unambiguously determined using techniques like 2D NMR and single-crystal X-ray diffraction.[16]

Characterization and Biological Evaluation

Structural Elucidation: A Multi-technique Approach

Unambiguous characterization is a non-negotiable aspect of chemical research, ensuring the identity and purity of synthesized compounds. A combination of spectroscopic techniques is required for full structural elucidation.[17]

-

NMR Spectroscopy (¹H, ¹³C, 2D): Provides detailed information about the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning complex structures and determining the relative stereochemistry of substituents.[16][18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[19]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify key functional groups, such as the characteristic lactam carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and N-H or O-H stretches.[8][17]

-

Single-Crystal X-ray Diffraction: Provides definitive proof of structure and absolute stereochemistry when a suitable crystal can be obtained.[12]

In Vitro Evaluation: Protocols for Assessing Biological Activity

Once a library of compounds has been synthesized and characterized, its biological activity must be assessed. Standardized in vitro assays are the first step in this process.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used for initial cytotoxicity screening of potential anticancer compounds.

-

Rationale: This assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to an untreated control indicates a loss of viability or a cytotoxic/cytostatic effect of the compound.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compounds (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

}

Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Studies

Systematic modification of a lead compound and evaluation of the resulting biological activity allows for the development of a Structure-Activity Relationship (SAR). This process is fundamental to medicinal chemistry, as it provides insights into which parts of a molecule are essential for its activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties.

| Table 1: Example SAR Data for Thiophen-containing Pyrrolidine Derivatives Against MCF-7 Cancer Cells [2] | | :--- | :--- | :--- | | Compound ID | Key Structural Feature | IC₅₀ (µM) | | 36a | Phenyl Ring | 29 | | 37a | Thiophen Ring | 28 | | 36e | Phenyl Ring with substituent | 22 | | 37e | Thiophen Ring with substituent | 17 | | Doxorubicin (Ref.) | Reference Drug | 16 |

As demonstrated in the table, the replacement of a phenyl ring with a thiophen ring (e.g., comparing 36a to 37a) and the addition of other substituents (e.g., comparing 36e to 37e) resulted in improved anticancer activity against the MCF-7 cell line, guiding future design efforts toward thiophen-containing analogs.[2]

Conclusion and Future Perspectives

The chemical space defined by dipyrrolidinone scaffolds represents a fertile ground for the discovery of novel therapeutic agents. Their inherent three-dimensionality and modular nature, combined with the power of modern synthetic methods like multi-component and cascade reactions, enable the rapid generation of diverse and complex molecular libraries. The proven track record of pyrrolidinone-containing molecules across a wide range of biological targets underscores the continued value of this privileged scaffold.

Future efforts will likely focus on the development of more sophisticated asymmetric syntheses to gain precise control over stereochemistry, the exploration of novel linker strategies for bis-pyrrolidinone systems to target protein-protein interactions, and the integration of computational modeling with synthesis to more rationally design compounds with desired properties. As our understanding of disease biology deepens, the versatility of the dipyrrolidinone core will undoubtedly ensure its place at the forefront of medicinal chemistry research.

References

-

Organic Letters. (2023, September 5). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. Retrieved from [Link]

-

PMC. (2024, April 15). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.... Retrieved from [Link]

-

Bentham Science. (2025, November 3). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Retrieved from [Link]

-

PMC. (n.d.). Concise One-Pot Preparation of Unique Bis-Pyrrolidinone Tetrazoles. Retrieved from [Link]

-

rloginconsulting.com. (n.d.). Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, December 28). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

-

PubMed. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Bis-pyrrolidone structures as versatile building blocks for the synthesis of bio-based polyesters and for the preparation of additives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of bispyrrolidines 3 a–l. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

-

MDPI. (2023, January 24). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Retrieved from [Link]

-

SciSpace. (2021, March 26). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

PMC. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

-

Bentham Science. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

-

PMC. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved from [Link]

-

ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. Retrieved from [Link]

-

PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis-pyrrolidone structures as versatile building blocks for the synthesis of bio-based polyesters and for the preparation of additives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical and Computational Analysis of Benzoyl-Pyrrolidinone Structures

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of benzoyl-pyrrolidinone structures. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging computational tools to understand and predict the chemical behavior and biological activity of this important class of molecules. The pyrrolidinone scaffold is a key feature in a diverse range of natural products and synthetic compounds with significant therapeutic applications, including antibacterial, antimicrobial, analgesic, and anticancer activities[1]. The benzoyl moiety, when attached to the pyrrolidinone ring, introduces further structural and electronic complexity, making a combined experimental and computational approach essential for a thorough understanding of its properties.

This guide will delve into the core theoretical principles and practical computational workflows for characterizing benzoyl-pyrrolidinone derivatives. We will explore how these methods can be used to elucidate conformational preferences, predict spectroscopic signatures, and rationalize structure-activity relationships (SAR), ultimately guiding the design of novel therapeutic agents.

Foundational Principles: Understanding the Benzoyl-Pyrrolidinone Scaffold

The benzoyl-pyrrolidinone core consists of a five-membered lactam (pyrrolidinone) ring N-acylated with a benzoyl group. This arrangement gives rise to several key structural and electronic features that dictate its chemical and biological properties.

1.1. Conformational Landscape:

The flexibility of the pyrrolidinone ring and the rotational barrier around the N-CO amide bond are critical determinants of the overall molecular shape.[2] The pyrrolidinone ring typically adopts non-planar envelope or twist conformations to minimize steric strain.[3] The introduction of a bulky benzoyl group and other substituents can significantly influence the puckering of the pyrrolidinone ring.[3]

Furthermore, the partial double-bond character of the amide C-N bond restricts rotation, leading to the potential for distinct rotational isomers (rotamers).[2] Dynamic NMR studies, in conjunction with theoretical calculations, have been employed to investigate the rotational barriers in N-benzoyl pyrrolidine derivatives.[2] Understanding the preferred conformations is crucial as it directly impacts how the molecule interacts with biological targets.

1.2. Electronic Properties:

The electronic nature of the benzoyl-pyrrolidinone system is characterized by the interplay between the electron-withdrawing benzoyl group and the pyrrolidinone lactam. This influences the molecule's reactivity, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.[4][5] These calculated parameters can provide insights into the molecule's reactivity and potential for forming intermolecular interactions.[4][5]

The Computational Chemist's Toolkit: Methodologies and Applications

A variety of computational techniques are employed to study benzoyl-pyrrolidinone structures. The choice of method depends on the specific research question, the desired level of accuracy, and the available computational resources.

2.1. Quantum Mechanics (QM) Methods:

QM methods, particularly DFT, are essential for obtaining accurate descriptions of the electronic structure, geometry, and spectroscopic properties of benzoyl-pyrrolidinone derivatives.

2.1.1. Geometry Optimization and Conformational Analysis:

The first step in most computational studies is to determine the stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. For flexible molecules like benzoyl-pyrrolidinones, a thorough conformational search is necessary to identify all low-energy conformers. This can be accomplished using methods such as:

-

Systematic or random searches: Exploring the potential energy surface by systematically or randomly changing dihedral angles.

-

Molecular dynamics (MD) simulations: Simulating the motion of the molecule at a given temperature to explore different conformational states.[6]

Once a set of conformers is generated, they are typically optimized using a QM method to obtain their relative energies and geometries.

2.1.2. Spectroscopic Predictions:

DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental data and confirm the structure of synthesized compounds.

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to aid in structural elucidation.[1][2]

-

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum.[1][7]

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a Hypothetical Benzoyl-Pyrrolidinone Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (DFT B3LYP/6-31G*) |

| ¹H NMR (δ, ppm) - Pyrrolidinone CH₂ | 2.93-3.09 (m)[1] | 2.95-3.15 |

| ¹H NMR (δ, ppm) - Benzoyl CH (ortho) | 7.54-7.57 (d)[1] | 7.50-7.60 |

| ¹³C NMR (δ, ppm) - Pyrrolidinone C=O | ~175 | ~174.5 |

| ¹³C NMR (δ, ppm) - Benzoyl C=O | ~168 | ~167.8 |

| IR (cm⁻¹) - C=O stretch (amide) | ~1672[1] | ~1680 |

| IR (cm⁻¹) - C=O stretch (ketone) | ~1714[1] | ~1720 |

2.2. Molecular Mechanics (MM) and Molecular Dynamics (MD):

For larger systems or longer timescale simulations, MM methods and MD simulations are more computationally feasible than QM methods.

2.2.1. Molecular Docking:

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.[1][6] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For benzoyl-pyrrolidinone derivatives, docking studies can help identify potential biological targets and rationalize their observed activities.[1][8]

2.2.2. Molecular Dynamics Simulations:

MD simulations provide a dynamic picture of the molecular system over time. They can be used to:

-

Assess the stability of ligand-protein complexes predicted by docking.

-

Investigate the conformational changes that occur upon ligand binding.

-

Calculate binding free energies, which provide a more accurate measure of binding affinity than docking scores.

Integrated Workflow: From Virtual Screening to Lead Optimization

The true power of computational chemistry lies in its integration with experimental studies. A typical workflow for the discovery and optimization of novel benzoyl-pyrrolidinone-based drug candidates is illustrated below.

Caption: A representative workflow for the computational design and optimization of benzoyl-pyrrolidinone derivatives.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of computational results, it is essential to follow well-defined protocols. Below are example protocols for key computational experiments.

4.1. Protocol for Conformational Analysis and Geometry Optimization:

-

Initial Structure Generation: Build the 3D structure of the benzoyl-pyrrolidinone derivative using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers.

-

QM Optimization: Subject the lowest energy conformers from the MM search to geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[5]

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

Energy Analysis: Compare the relative energies of the optimized conformers to identify the global minimum and other low-energy structures.

4.2. Protocol for Molecular Docking:

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: Generate the 3D structure of the benzoyl-pyrrolidinone ligand and optimize its geometry using a QM method.

-

Binding Site Definition: Define the binding site on the receptor based on the location of known inhibitors or through binding site prediction algorithms.

-

Docking Simulation: Perform the docking calculation using a reputable docking program (e.g., AutoDock, Glide, Surflex-Dock).[6]

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use the docking scores to rank the ligands. Visualize the ligand-receptor interactions to understand the key binding determinants.

Case Study: Elucidating the Anti-inflammatory Potential of a Benzoyl-Pyrrolidinone Derivative

Recent studies have explored the potential of pyrrolidinone analogs as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6] A combined computational and experimental approach can provide valuable insights into their mechanism of action.

Figure 2: A Proposed Mechanism of Action for a Benzoyl-Pyrrolidinone Inhibitor

Caption: A simplified diagram illustrating the inhibition of the COX enzyme by a benzoyl-pyrrolidinone derivative.

In this hypothetical case, molecular docking studies could be used to predict the binding mode of the benzoyl-pyrrolidinone derivative within the active site of the COX enzyme. The docking results might reveal key interactions, such as hydrogen bonds between the pyrrolidinone carbonyl and active site residues, and hydrophobic interactions involving the benzoyl ring. Subsequent MD simulations could then be employed to assess the stability of this binding pose and to calculate the binding free energy, providing a more quantitative measure of its inhibitory potency. These computational predictions would then guide the synthesis and biological evaluation of novel analogs with improved anti-inflammatory activity.

Conclusion and Future Perspectives